methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Overview
Description
Methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by the presence of fluorine atoms on both phenyl rings, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely but often involve specific solvents, temperatures, and catalysts to drive the reaction to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits bioactivity that could be harnessed for therapeutic purposes.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-benzyl-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
- Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
- Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the specific positioning of fluorine atoms on the phenyl rings and the pyrazolo[3,4-b]pyridine core. This unique structure can result in distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Biological Activity
Methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused pyrazole and pyridine ring system with fluorinated phenyl substituents. Its molecular formula is with a molecular weight of approximately 299.30 g/mol. The presence of fluorine atoms enhances lipophilicity, which may influence its interaction with biological targets .
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class can act on various biological pathways. Notably, this compound has been studied for its potential as an agonist for human peroxisome proliferator-activated receptor alpha (hPPARα). This receptor plays a crucial role in lipid metabolism and energy homeostasis .
Structure-Activity Relationships (SAR)
SAR studies have highlighted that the steric bulkiness of substituents and their position significantly affect biological activity. For instance, modifications in the fluorine substituents can enhance or diminish activity against specific targets. A study demonstrated that certain derivatives exhibited comparable efficacy to established drugs like fenofibrate in reducing plasma triglyceride levels in animal models .
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects through inhibition of specific kinases involved in cancer cell proliferation.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating signaling pathways associated with inflammation .
- Antioxidant Effects : Some derivatives have shown promising antioxidant activities, which could be beneficial in managing oxidative stress-related conditions .
Case Studies
- In Vivo Studies : In a study involving high-fructose-fed rats, a derivative of the compound demonstrated significant reductions in triglyceride levels, indicating its potential application in metabolic disorders .
- Kinase Inhibition : A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit tropomyosin receptor kinases (TRKs), which are crucial in cancer biology. One derivative showed nanomolar-level inhibitory activity against TRKA .
Data Table: Comparison of Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 1-(2-chlorophenyl)-6-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Chlorinated phenyl groups | Different reactivity due to chlorine |
Methyl 1-(phenyl)-6-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Non-fluorinated phenyl groups | Broader aromatic system |
Methyl 1-(2-methylphenyl)-6-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Methyl substitutions on phenols | Altered lipophilicity |
Properties
IUPAC Name |
methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O2/c1-27-20(26)14-10-17(12-6-8-13(21)9-7-12)24-19-15(14)11-23-25(19)18-5-3-2-4-16(18)22/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHBGKHGPIHZCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=NN2C3=CC=CC=C3F)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127138 | |
Record name | Methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601127138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011397-15-1 | |
Record name | Methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011397-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601127138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.